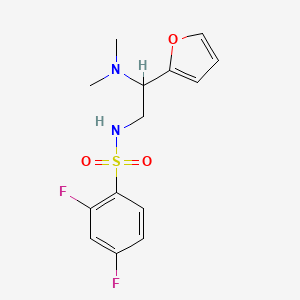

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-difluorobenzenesulfonamide

Description

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-difluorobenzenesulfonamide is a synthetic sulfonamide derivative characterized by a 2,4-difluorobenzenesulfonamide core linked to an ethyl chain bearing dimethylamino and furan-2-yl substituents.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,4-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2N2O3S/c1-18(2)12(13-4-3-7-21-13)9-17-22(19,20)14-6-5-10(15)8-11(14)16/h3-8,12,17H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWGDMDSHIBLHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=C(C=C(C=C1)F)F)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-difluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the furan-2-yl ethylamine intermediate. This intermediate is then reacted with 2,4-difluorobenzenesulfonyl chloride under basic conditions to form the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Furan Ring Reactivity

The electron-rich furan ring participates in oxidation and electrophilic substitution reactions:

Sulfonamide Group Reactivity

The 2,4-difluorobenzenesulfonamide moiety undergoes hydrolysis and nucleophilic substitution:

Dimethylaminoethyl Chain Reactions

The tertiary amine group exhibits pH-dependent behavior and alkylation potential:

Cross-Functional Reactivity

Interactions between functional groups enable complex transformations:

Stability Under Synthetic Conditions

Critical parameters affecting reaction fidelity:

Comparative Reactivity of Structural Analogs

Data from related compounds (Table 1):

Scientific Research Applications

The biological activity of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-difluorobenzenesulfonamide has been investigated in several studies, revealing its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | Effective against biofilm |

| Escherichia coli | 0.50 μg/mL | Broad-spectrum activity |

The presence of the sulfonamide group is critical for its antimicrobial efficacy, as it interferes with bacterial folate synthesis.

Antitumor Activity

The compound has shown promising results in inhibiting the growth of cancer cell lines:

| Cell Line | IC50 Value | Notes |

|---|---|---|

| HT29 (Colon Cancer) | < 1.5 μM | Significant growth inhibition |

| MCF7 (Breast Cancer) | < 1.8 μM | Induces apoptosis |

Studies suggest that structural modifications can enhance its cytotoxic effects against different cancer types.

Case Study 1: Antimicrobial Evaluation

In a controlled study, derivatives of this compound were tested for their ability to inhibit biofilm formation in bacterial cultures. Results indicated that specific structural features significantly enhanced antibacterial activity.

Case Study 2: Cytotoxicity Assays

Another investigation evaluated the cytotoxic effects on Jurkat T cells and HT29 cells. The findings revealed that electron-donating groups within the structure are crucial for enhancing cytotoxicity.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-difluorobenzenesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it may bind to active sites or allosteric sites on proteins, thereby modulating their activity. The presence of the dimethylamino group may enhance its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Thiophene-Substituted Analog

Compound: N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,4-difluorobenzenesulfonamide Key Differences:

Table 1: Comparison of Furan vs. Thiophene Analogs

| Parameter | Target Compound (Furan) | Thiophene Analog |

|---|---|---|

| Heteroatom | O | S |

| Molecular Weight | Not reported | 346.4 g/mol |

| Electronegativity | Higher (O) | Lower (S) |

| Potential Bioactivity | DNA/enzyme interactions | Similar, with possible altered binding kinetics |

Hydroxyethyl-Phenyl Analog

Compound: N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2-fluorobenzenesulfonamide Key Differences:

- Ethyl Chain Substituents: Features a 4-(dimethylamino)phenyl group and a hydroxyl group instead of furan.

- Sulfonamide Substitution: Mono-fluoro (2-F) vs. di-fluoro (2,4-F₂) on the benzene ring.

- The dimethylaminophenyl group enables π-π stacking with aromatic residues in target proteins .

Table 2: Structural and Functional Comparison

| Parameter | Target Compound | Hydroxyethyl-Phenyl Analog |

|---|---|---|

| Benzene Substitution | 2,4-Difluoro | 2-Fluoro |

| Ethyl Substituents | Furan-2-yl, dimethylamino | 4-(Dimethylamino)phenyl, hydroxy |

| LogP (Predicted) | Moderate | Lower (due to -OH) |

Antitumor Furoquinolinone Derivatives

Compound: N-(2-Dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo[2,3-h]quinolin-1-yl)acetamide (1h) Key Insights:

- Biological Activity: Compound 1h exhibits IC₅₀ values of 14.45 μM (P388 leukemia) and 20.54 μM (A549 lung cancer), outperforming its parent compound (>100 μM), highlighting the critical role of dimethylaminoethyl groups in enhancing antitumor activity .

- Relevance to Target Compound: The dimethylaminoethyl-furan motif in the target compound may similarly improve DNA intercalation or kinase inhibition, though direct evidence is lacking.

Ranitidine-Related Compounds

Examples :

- Ranitidine amino alcohol hemifumarate: Contains a dimethylaminomethyl-furan group linked via a sulfanylethyl chain.

- Ranitidine diamines: Share structural motifs (furan, dimethylamino) but differ in core functionality (nitroethenediamine vs. sulfonamide) .

Stability Considerations :

Recommendations :

- Conduct enzymatic assays (e.g., kinase or protease inhibition) to evaluate biological targets.

- Perform stability studies under accelerated conditions (pH, temperature) to benchmark against ranitidine analogs.

- Explore structure-activity relationships (SAR) by synthesizing variants with substituted furans or fluorinated benzene rings.

Biological Activity

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-difluorobenzenesulfonamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that contributes to its potential therapeutic effects, including anti-cancer properties and inhibition of specific enzymes involved in disease processes.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a difluorobenzenesulfonamide moiety and a dimethylamino-furan substituent, which are critical for its biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity. The mechanism involves the inhibition of microtubule dynamics, which is crucial for cell division. By disrupting these processes, the compound can induce apoptosis in neoplastic cells, making it a candidate for cancer therapy .

Case Study:

In a study focusing on similar sulfonamide derivatives, compounds demonstrated potent cytotoxicity against various cancer cell lines. The findings suggested that the incorporation of furan and difluoro groups significantly enhanced the anticancer activity compared to non-fluorinated analogs .

Enzyme Inhibition

Another significant aspect of this compound's biological activity is its potential as an inhibitor of cathepsin C, an enzyme involved in inflammatory processes and certain respiratory diseases. Cathepsin C has been shown to activate serine proteases that contribute to tissue damage in conditions like Chronic Obstructive Pulmonary Disease (COPD) and cystic fibrosis .

Research Findings:

- Inhibition Studies: In vitro studies demonstrated that this compound effectively inhibited cathepsin C activity, leading to reduced activation of downstream serine proteases .

- Therapeutic Applications: The inhibition of cathepsin C by this compound suggests its potential use in treating diseases characterized by excessive inflammation and tissue degradation .

Toxicity and Safety Profile

The toxicity profile of this compound has been evaluated through various assays. Preliminary results indicate a favorable safety profile with low cytotoxicity in non-cancerous cell lines, which is essential for its development as a therapeutic agent .

Q & A

Q. What are the recommended multi-step synthetic routes for N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-difluorobenzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of structurally related sulfonamide derivatives typically involves: (i) Condensation of substituted phenols or amines with sulfonyl chlorides under controlled pH (e.g., using NaHCO₃ to scavenge HCl). (ii) N-alkylation of intermediates with halogenated furan derivatives (e.g., 2-(chloromethyl)furan) in polar aprotic solvents like DMF. (iii) Purification via column chromatography or recrystallization. Key variables include temperature (40–80°C), solvent choice (DMF vs. THF), and stoichiometry of the dimethylaminoethyl moiety .

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals:

- Aromatic protons (2,4-difluorophenyl): δ 7.2–7.8 ppm (split due to fluorine coupling).

- Furan protons: δ 6.3–6.5 ppm (multiplet for β-H) and δ 7.4–7.6 ppm (α-H).

- Dimethylamino group: δ 2.2–2.5 ppm (singlet, 6H).

- FT-IR : Sulfonamide S=O stretches at ~1150–1350 cm⁻¹; N-H stretch at ~3300 cm⁻¹ .

Q. What stability challenges arise during storage, and how can degradation products be minimized?

- Methodological Answer :

- Primary degradation pathways : Hydrolysis of the sulfonamide bond under acidic/basic conditions or oxidation of the furan ring.

- Mitigation : Store in inert atmospheres (N₂), use stabilizers (e.g., BHT), and avoid exposure to UV light. Monitor for nitroso impurities (e.g., via HPLC-MS) under accelerated stress testing (40°C/75% RH) .

Advanced Research Questions

Q. How does the electronic nature of the 2,4-difluorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Fluorine’s electron-withdrawing effect activates the sulfonamide group toward nucleophilic attack. Computational studies (DFT) can map charge distribution, while Hammett substituent constants (σmeta for F = +0.34) predict reaction rates. Compare with non-fluorinated analogs to isolate electronic effects .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this sulfonamide derivative?

- Methodological Answer :

- In vitro-in vivo correlation (IVIVC) : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance.

- Pharmacokinetic profiling : Measure plasma protein binding and tissue distribution. For example, the dimethylamino group may enhance blood-brain barrier penetration, conflicting with in vitro cytotoxicity assays .

Q. How can impurity profiling be optimized for detecting low-abundance nitroso derivatives?

- Methodological Answer :

- LC-HRMS : Use a C18 column with mobile phase (0.1% formic acid in H₂O/ACN) and full-scan MS² for structural elucidation.

- Sample preparation : Solid-phase extraction (SPE) to concentrate impurities. Quantify limits of detection (LOD) via spike-and-recovery experiments with synthetic nitroso standards (e.g., ranitidine-related compounds) .

Q. What crystallographic methods validate the spatial arrangement of the furan and sulfonamide moieties?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Analyze dihedral angles between the furan and benzene rings to assess planarity. Compare with analogous structures (e.g., ranitidine derivatives) to identify steric effects from the dimethylamino group .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Their Purification Methods

Q. Table 2. Stability-Indicating HPLC Parameters for Degradation Analysis

| Column | Mobile Phase | Flow Rate | Detection | LOD (ng/mL) |

|---|---|---|---|---|

| C18 (5 µm) | 0.1% HCOOH/ACN (70:30) | 1.0 mL/min | UV 254 nm | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.